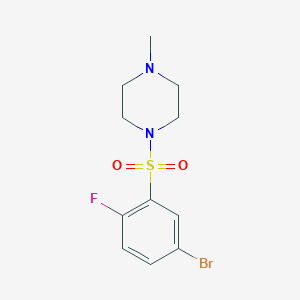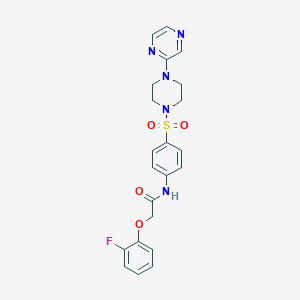![molecular formula C17H15FN2O2S2 B2738867 3-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide CAS No. 896350-10-0](/img/structure/B2738867.png)
3-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a fluorophenyl group, a methoxybenzothiazole group, and a propanamide group . It’s likely that this compound has been synthesized for specific research purposes, as complex organic molecules like this are often used in pharmaceutical research and development .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole ring, the fluorophenyl group, and the propanamide group would all contribute to the overall structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, its spectral properties (such as its UV/Vis, IR, NMR, and mass spectra), and its reactivity with various reagents .Applications De Recherche Scientifique
Antioxidant and Anticancer Activity
Research indicates that derivatives similar to "3-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide" have demonstrated potent antioxidant and anticancer activities. For instance, novel derivatives containing semicarbazide, thiosemicarbazide, and thiophenyltriazole moieties have been synthesized, showcasing significant antioxidant activity and cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines. The antioxidant activity of some compounds was found to be approximately 1.4 times higher than that of ascorbic acid, a well-known antioxidant. These findings suggest potential therapeutic applications in cancer treatment and oxidative stress-related conditions (Tumosienė et al., 2020).
Antibacterial and Antifungal Agents
Another application involves the synthesis of novel derivatives that exhibited significant antibacterial and antifungal activities. Some compounds demonstrated activity levels comparable to standard antimicrobial agents like Ampicillin and Flucanazole. This suggests their potential use as novel antimicrobial agents, highlighting the versatility of these compounds in addressing various bacterial and fungal infections (Helal et al., 2013).
Antimicrobial Activities
Further investigations into the antimicrobial properties of related compounds have revealed high anti-Mycobacterium smegmatis activity. This indicates a promising avenue for developing new treatments against mycobacterial infections, which are responsible for diseases such as tuberculosis (Yolal et al., 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S2/c1-22-12-4-7-14-15(10-12)24-17(19-14)20-16(21)8-9-23-13-5-2-11(18)3-6-13/h2-7,10H,8-9H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLMXMWABOFROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2738786.png)
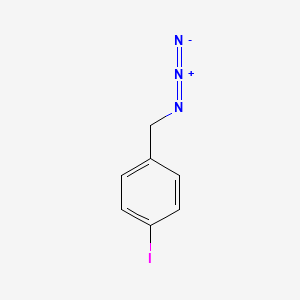

![[4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2738790.png)
![N-[3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]acetamide](/img/structure/B2738792.png)
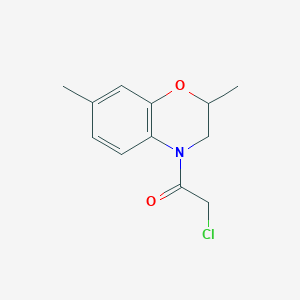
![N-(3-methyl-4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2738795.png)
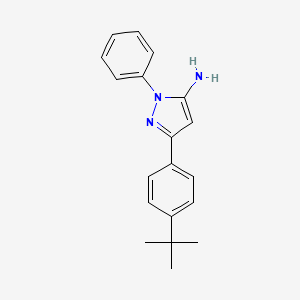
![2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine](/img/structure/B2738797.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide](/img/structure/B2738799.png)
![Pyridin-3-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2738801.png)
